

2-Methyl-1-nitropropane: Application Notes and Protocols for Organic Synthesis

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Compound of Interest

Compound Name: 2-Methyl-1-nitropropane

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Abstract

This document provides a detailed overview of **2-Methyl-1-nitropropane**, a polar aprotic solvent, and explores its potential applications in organic synthesis. While specific examples of its use as a primary solvent for organic reactions are not extensively documented in readily available literature, its physicochemical properties suggest its suitability for a range of transformations. This document compiles the known physical and chemical data of **2-Methyl-1-nitropropane**, presents a detailed protocol for its synthesis, and discusses its potential as a solvent in various organic reactions based on its characteristics.

Introduction

2-Methyl-1-nitropropane (also known as 1-nitroisobutane) is a nitroalkane with the chemical formula $C_4H_9NO_2$.^[1] Like other nitroalkanes, it possesses a high polarity, which makes it a potential solvent for a variety of organic compounds.^[2] Its aprotic nature, meaning it does not have an acidic proton, suggests it could be particularly useful in reactions involving strong bases or nucleophiles that would be deactivated by protic solvents. This application note aims to provide a comprehensive resource for researchers considering **2-Methyl-1-nitropropane** as a solvent in their synthetic endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Methyl-1-nitropropane** is presented in the table below. These properties are crucial for determining its suitability as a solvent for specific applications and for designing appropriate reaction and purification protocols.

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NO ₂	[1][3]
Molecular Weight	103.12 g/mol	[1][3]
CAS Number	625-74-1	[1][3]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	140.5 - 141.72 °C	[2][3]
Melting Point	-76.85 °C	[2][3]
Density	0.9585 - 0.9602 g/cm ³ @ 25 °C	[2][3]
Refractive Index	1.4044	[2]
Vapor Pressure	6.88 mmHg	[1][3]
Flash Point	38.2 °C	[3]
Topological Polar Surface Area	45.8 Å ²	[1]
XLogP3	1.4	[3]

Synthesis Protocol: Synthesis of 2-Methyl-1-nitropropane

A common method for the synthesis of **2-Methyl-1-nitropropane** involves the oxidation of isobutyraldehyde oxime. The following protocol is adapted from available literature.[4]

Reaction Scheme:



Materials:

- Isobutyraldehyde oxime (100 g)
- Propanol (260 g, containing 35% water)
- Hydrogen peroxide (50% solution, 102 g)
- Titanium-zirconium doped microporous-mesoporous composite catalyst (4 g)
- Ammonia (0.6 g)

Equipment:

- Reaction vessel equipped with a stirrer, temperature control, and pressure gauge
- Metering pumps
- Membrane separation unit
- Distillation apparatus

Procedure:

- A mixture of 100 g of isobutyraldehyde oxime and 260 g of propanol (with 35% water content) is prepared and charged into the reactor using a metering pump.
- Concurrently, 102 g of 50% hydrogen peroxide, 4 g of the titanium-zirconium catalyst, and 0.6 g of ammonia are introduced into the reactor via a separate metering pump.
- The reaction is carried out at a temperature of 85 °C and a pressure of 0.3 MPa.
- Upon completion of the reaction, the supernatant is separated from the catalyst via membrane filtration.
- The solvent (propanol and water) is removed from the supernatant by distillation.
- The resulting crude 1-nitroisobutane is further purified by distillation to yield the final product.

Expected Yield:

This process has been reported to yield 98.4 g of 1-nitroisobutane with a purity of 99.1%, corresponding to a yield of 95.6%.^[4]

Potential Applications as a Solvent

While specific, documented examples of **2-Methyl-1-nitropropane** as a primary solvent in organic reactions are scarce in the surveyed literature, its properties as a polar aprotic solvent suggest its potential utility in several areas of organic synthesis.

1. Nucleophilic Substitution Reactions (S_N2):

Polar aprotic solvents are known to accelerate the rates of S_N2 reactions. They can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively unsolvated and highly reactive. Given its polarity, **2-Methyl-1-nitropropane** could be a suitable medium for such reactions.

2. Elimination Reactions ($E2$):

Strongly basic, sterically hindered conditions often favor $E2$ reactions. A polar aprotic solvent like **2-Methyl-1-nitropropane** could be advantageous in these reactions, particularly when using anionic bases.

3. Condensation Reactions:

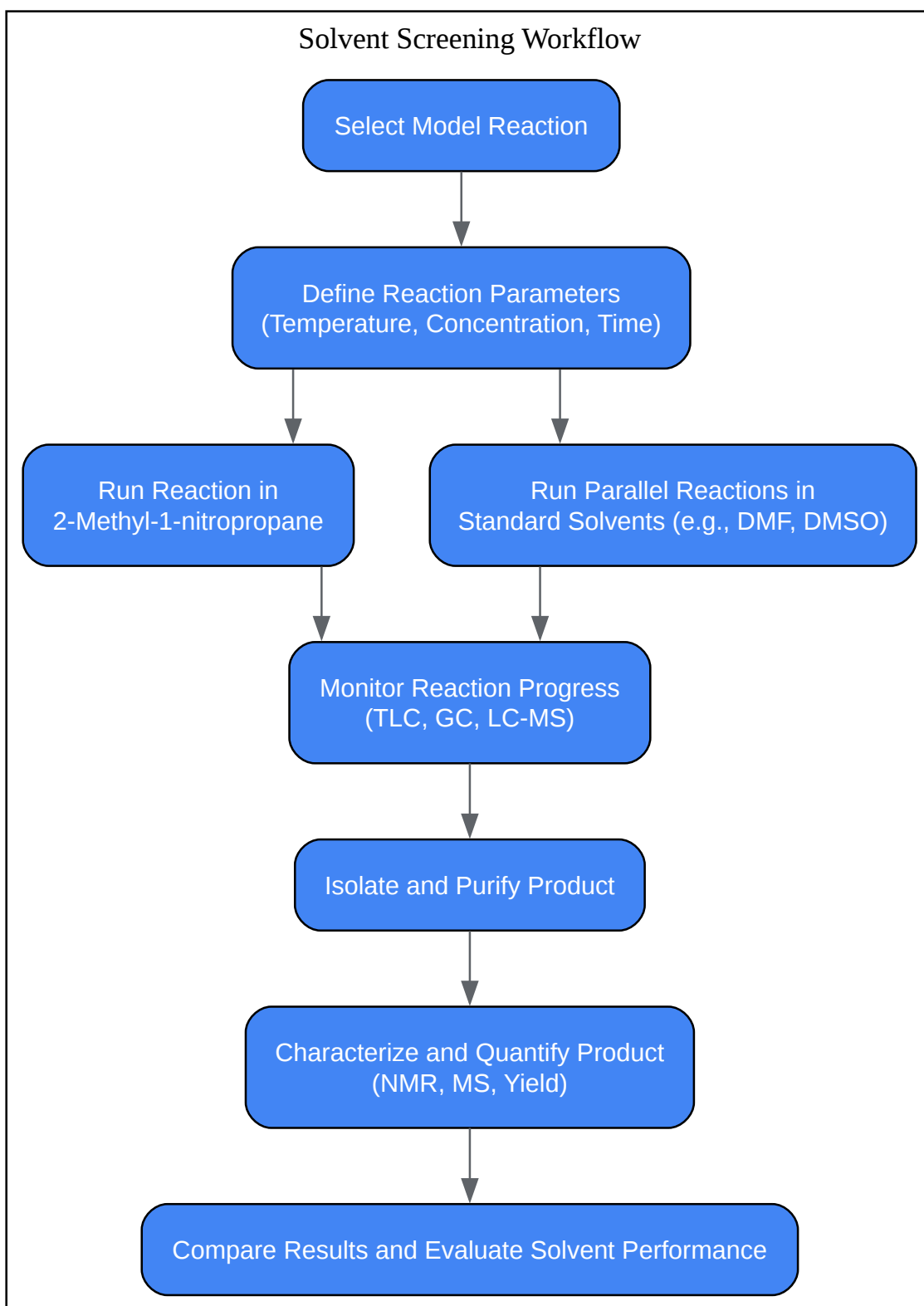
Certain condensation reactions, such as the Claisen or Dieckmann condensations, proceed via enolate intermediates and are often carried out in aprotic solvents. The polarity of **2-Methyl-1-nitropropane** could help in solubilizing the reactants and intermediates in such transformations.

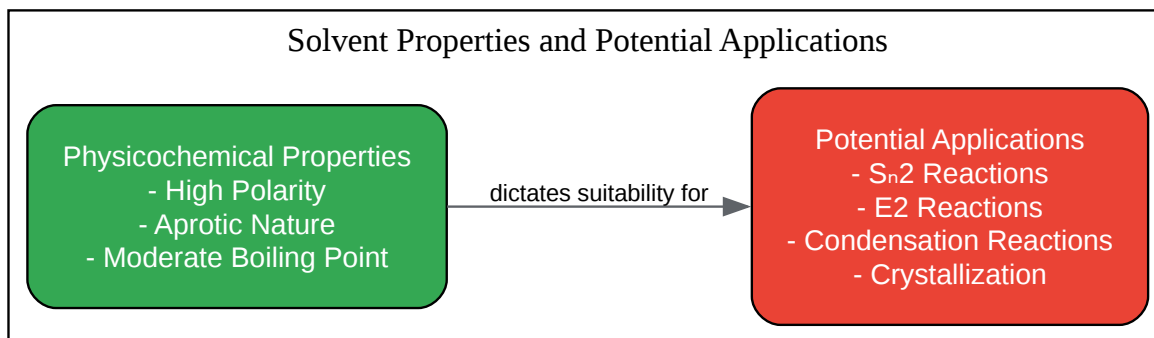
4. Crystallization:

The high polarity of nitroalkanes can be advantageous in crystallization processes, sometimes influencing polymorph selectivity. **2-Methyl-1-nitropropane** could be explored as a crystallization solvent for polar organic compounds.

Experimental Workflow for Solvent Screening

For researchers interested in exploring the use of **2-Methyl-1-nitropropane** as a solvent, a general workflow for solvent screening is proposed below.





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